molecular formula C14H20Cl2N4O3S B2545094 N-(3,5-dichlorophenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide CAS No. 878723-05-8

N-(3,5-dichlorophenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide

Cat. No.: B2545094
CAS No.: 878723-05-8
M. Wt: 395.3
InChI Key: XUCDODSZSPRJGQ-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide is a synthetic acetamide derivative characterized by a piperazine core functionalized with a dimethylsulfamoyl group at the 4-position and an N-(3,5-dichlorophenyl)acetamide moiety.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Cl2N4O3S/c1-18(2)24(22,23)20-5-3-19(4-6-20)10-14(21)17-13-8-11(15)7-12(16)9-13/h7-9H,3-6,10H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCDODSZSPRJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)CC(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dichlorophenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide typically involves multiple steps. The process begins with the preparation of the 3,5-dichloroaniline, which is then reacted with 2-chloroacetyl chloride to form an intermediate. This intermediate is subsequently reacted with 4-(dimethylsulfamoyl)piperazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: N-(3,5-dichlorophenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

This compound has shown promise in various biological activities, particularly in the following areas:

  • Anticancer Research :
    • Preliminary studies suggest that N-(3,5-dichlorophenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide may interact with molecular targets involved in cancer progression.
    • Case studies have demonstrated its cytotoxic effects against several human cancer cell lines, including colon and breast cancer cells .
  • Antimicrobial Properties :
    • Research indicates that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
    • Studies have reported its effectiveness against various pathogens, although further research is required to fully understand its mechanisms of action.
  • Neurological Applications :
    • The compound is being investigated for its potential use in treating neurological disorders. Its structure suggests it may interact with neurotransmitter systems, which could be beneficial in managing conditions such as anxiety or depression.

Case Studies

  • Cytotoxic Activity :
    • A study tested the compound on multiple cancer cell lines (HCT-116, MCF-7, HeLa) and found significant cytotoxic effects, leading to apoptosis in targeted cells . The results from these experiments indicate a strong potential for this compound as an anticancer agent.
  • Mechanistic Insights :
    • Further investigation into the molecular mechanisms revealed that the compound could inhibit specific signaling pathways critical for cancer cell survival and proliferation. This insight supports the hypothesis that it may serve as a lead compound for drug development targeting these pathways.

Mechanism of Action

The mechanism by which N-(3,5-dichlorophenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Piperazine Modifications :

  • The dimethylsulfamoyl group in the target compound contrasts with sulfonyl (e.g., compound 47) or alkylated piperazine derivatives (e.g., AMG628). Sulfamoyl groups may enhance solubility compared to lipophilic substituents like benzo[d]thiazol-5-ylsulfonyl .
  • Unsubstituted piperazine (e.g., compound 10b) often serves as a flexible linker, while bulky groups like 1-(4-fluorophenyl)ethyl (AMG628) may restrict conformational mobility, affecting target engagement .

Aryl Group Impact :

  • The 3,5-dichlorophenyl moiety in the target compound is also present in compound 10b but paired with a ureido-thiazole group, suggesting divergent biological targets (e.g., kinase vs. antimicrobial activity) .
  • Fluorinated aryl groups (e.g., 3,5-difluorophenyl in compound 47) are associated with improved metabolic stability and antimicrobial potency .

Pharmacological Activity Trends

Antimicrobial Activity:

  • Compounds with sulfonyl-piperazine scaffolds (e.g., 47–50) exhibit broad-spectrum antimicrobial activity. For instance, compound 47 (3,5-difluorophenyl) and 48 (3-isopropylphenyl) show gram-positive selectivity, while compound 49 (thiazol-2-yl) and 50 (6-chloropyridin-2-yl) display antifungal properties . The target compound’s dimethylsulfamoyl group may modulate activity by altering electron-withdrawing effects or solubility.

Enzyme/Receptor Targeting:

  • Piperazine-acetamides like AMG628 and AMG517 (N-(4-[6-(4-trifluoromethyl-phenyl)-pyrimidin-4-yloxy]-benzothiazol-2-yl)-acetamide) are designed for receptor antagonism (e.g., TRPV1). The 3,5-dichlorophenyl group in the target compound could favor hydrophobic binding pockets in similar targets .

Biological Activity

N-(3,5-dichlorophenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its effects on various biological systems. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C14H20Cl2N4O3S
  • Molecular Weight : 363.30 g/mol

The presence of the dichlorophenyl group and the dimethylsulfamoyl piperazine moiety suggests potential interactions with various biological targets, particularly in neurological and cancer-related pathways.

1. Acetylcholinesterase Inhibition

One of the primary mechanisms through which this compound exhibits biological activity is through the inhibition of acetylcholinesterase (AChE). AChE is an enzyme that breaks down acetylcholine, a neurotransmitter associated with memory and learning. Inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

  • Research Findings : Studies have shown that piperazine derivatives, including those similar to this compound, can effectively inhibit AChE activity. This inhibition has been linked to potential therapeutic effects in conditions such as Alzheimer's disease .

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. Various studies have reported that derivatives containing piperazine structures exhibit cytotoxic effects against several cancer cell lines.

  • Case Study : In vitro assays demonstrated that certain piperazine derivatives induced apoptosis in cancer cell lines (e.g., MCF7 for breast cancer). The mechanism involved activation of caspases, which are critical for the apoptotic process .

Biological Activity Summary Table

Activity Type Target/Effect Mechanism Reference
Acetylcholinesterase InhibitionAChEIncreases acetylcholine levels
Anticancer ActivityMCF7 (Breast Cancer)Induction of apoptosis via caspase activation
Neuroprotective EffectsCognitive enhancementPotential modulation of cholinergic signaling

Research Findings and Case Studies

  • In Vitro Studies : Several studies have focused on the synthesis and biological evaluation of piperazine derivatives. For instance, a study found that compounds with similar structures to this compound showed significant AChE inhibitory activity with IC50 values comparable to established drugs used in Alzheimer's treatment .
  • Molecular Docking Studies : Computational approaches such as molecular docking have been employed to predict the binding affinity of this compound to AChE. These studies suggest that the compound fits well within the active site of the enzyme, indicating a strong potential for inhibition .
  • Cytotoxicity Assays : The compound's effectiveness against various cancer cell lines was assessed using MTT assays, highlighting its potential as an anticancer agent. Results indicated that it could significantly reduce cell viability in treated cultures compared to controls .

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